molecular formula C20H30F2O4 B1163868 13,14-dihydro-16,16-difluoro Prostaglandin J2

13,14-dihydro-16,16-difluoro Prostaglandin J2

Cat. No. B1163868
M. Wt: 372.5
InChI Key: ZMCRQICFUSAGRE-IOSFHEAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin J2 (PGJ2) is an analog of PGD2 that can inhibit both platelet aggregation and cell growth. However, it is not clear whether these effects are initiated by PGJ2 or a derivative. 13,14-dihydro-16,16-difluoro PGJ2 is an analog of PGJ2. While its biological activities have not been evaluated, it should be noted that the addition of two electron-withdrawing fluorine atoms has been used to stabilize prostanoids and significantly delay degradation in vivo. Importantly, 13,14-dihydro PGE1 has activity that is comparable to that of PGE1, suggesting that this analog of PGJ2 could be biologically active.

Scientific Research Applications

Endothelial Cell Apoptosis

13,14-dihydro-16,16-difluoro Prostaglandin J2 has been studied for its role in inducing endothelial cell apoptosis through a PPAR-dependent pathway. This process is critical for understanding and potentially treating pathologies where excessive angiogenesis is implicated (Bishop-Bailey & Hla, 1999).

Anti-Inflammatory Functions

This compound is recognized for its anti-inflammatory functions, mainly attributed to its property as the endogenous ligand for the intranuclear receptor PPARgamma. These functions are crucial in both molecular physiology and pathological states (Scher & Pillinger, 2005).

Inhibition of Influenza A Virus Replication

It has shown therapeutic efficacy against influenza A virus infection by inducing cytoprotective heat shock proteins, suggesting new strategies for treating influenza virus infection (Pica et al., 2000).

Role in Peripheral Arterial Occlusive Disease

Studies have indicated its formation during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease, contributing to the beneficial effects of PGE1 administration in these patients (Peskar et al., 1991).

Potential Role in Cancer Research

In patients with urogenital tumors, elevated serum levels of 13,14-Dihydro-15-keto-prostaglandin F2α, a related metabolite, have been reported. This elevation in certain cancers suggests a possible role in cancer research and diagnostics (Dunzendorfer et al., 1980).

Effects on Proteasome and Inflammatory Responses

This prostaglandin modifies and inhibits components of the proteasome in endothelial cells, thereby inhibiting the NF-κB pathway in response to TNF-α. This action reduces the adhesion and migration of monocytes, playing a role in inflammatory disorders like atherosclerosis (Marcone et al., 2016).

Interaction with Mitochondrial Respiratory Complex I

It efficiently blocks state 3 oxygen consumption in mitochondria, inhibiting NADH-ubiquinone reductase (complex I) activity, and increases the rate of reactive oxygen species generation. This identifies mitochondrial complex I as a new target for its actions (Martinez et al., 2005).

properties

Product Name

13,14-dihydro-16,16-difluoro Prostaglandin J2

Molecular Formula

C20H30F2O4

Molecular Weight

372.5

InChI

InChI=1S/C20H30F2O4/c1-2-3-14-20(21,22)18(24)13-11-16-15(10-12-17(16)23)8-6-4-5-7-9-19(25)26/h4,6,10,12,15-16,18,24H,2-3,5,7-9,11,13-14H2,1H3,(H,25,26)/b6-4-/t15-,16+,18+/m0/s1

InChI Key

ZMCRQICFUSAGRE-IOSFHEAUSA-N

SMILES

O=C1C=C[C@H](C/C=CCCCC(O)=O)[C@H]1CC[C@@H](O)C(F)(F)CCCC

synonyms

13,14-dihydro-16,16-difluoro PGJ2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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13,14-dihydro-16,16-difluoro Prostaglandin J2
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